(2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid

Catalog No.
S11219469
CAS No.
M.F
C30H44O5
M. Wt
484.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2...

Product Name

(2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid

IUPAC Name

2-[6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid

Molecular Formula

C30H44O5

Molecular Weight

484.7 g/mol

InChI

InChI=1S/C30H44O5/c1-18(2)9-8-10-20(27(34)35)26-24(31)17-30(7)23-12-11-21(19(3)4)28(5,15-14-25(32)33)22(23)13-16-29(26,30)6/h9,12-13,20-21,24,26,31H,3,8,10-11,14-17H2,1-2,4-7H3,(H,32,33)(H,34,35)

InChI Key

NXAZWYWJZDFISF-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C1C(CC2(C1(CC=C3C2=CCC(C3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O)C

The compound (2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid is a complex organic molecule characterized by its intricate stereochemistry and multiple functional groups. It features a hexahydrocyclopenta[a]naphthalene core structure that is substituted with various functional groups including a carboxylic acid and an enone moiety. This compound belongs to a class of natural products known for their potential biological activities.

In Biological Systems" class="citation ml-xs inline" data-state="closed" href="https://wou.edu/chemistry/courses/online-chemistry-textbooks/ch103-allied-health-chemistry/ch103-chapter-6-introduction-to-organic-chemistry-and-biological-molecules/" rel="nofollow noopener" target="_blank"> .
  • Condensation reactions: The enone functionality can participate in Michael additions or aldol condensations with nucleophiles, potentially leading to more complex derivatives.
  • This compound exhibits a range of biological activities that make it of interest in pharmacological research. Predicted biological activities include:

    • Antioxidant properties: Compounds with similar structures have shown potential in scavenging free radicals.
    • Antimicrobial effects: Similar naphthalene derivatives are known for their ability to inhibit bacterial growth.
    • Anti-inflammatory activity: The presence of hydroxyl and carboxylic acid groups may contribute to anti-inflammatory effects through modulation of inflammatory pathways .

    The synthesis of this compound can be approached through several methodologies:

    • Total Synthesis: A multi-step synthesis involving the construction of the hexahydrocyclopenta[a]naphthalene core followed by selective functionalization.
    • Biocatalysis: Utilizing enzymes to catalyze specific reactions that introduce the required functional groups while maintaining stereochemistry.
    • Chemical Modifications: Starting from simpler precursors and employing techniques such as alkylation or acylation to build up the molecular complexity.

    The unique structure of this compound lends itself to various applications:

    • Pharmaceutical Development: Its potential biological activities make it a candidate for drug development targeting inflammation and microbial infections.
    • Agricultural Chemistry: Similar compounds have been used as biopesticides or growth regulators in agriculture due to their natural origin and efficacy against pests .
    • Material Science: The structural properties may allow for applications in creating novel materials with specific mechanical or chemical properties.

    Interaction studies are crucial for understanding how this compound interacts with biological targets. Techniques include:

    • Molecular Docking Studies: Computational methods can predict how the compound binds to various protein targets, providing insights into its mechanism of action.
    • In vitro Assays: Laboratory experiments can assess the biological activity against different cell lines or microbial strains to evaluate efficacy and toxicity .

    Similar Compounds

    Several compounds exhibit structural similarities or biological activities comparable to that of (2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid. These include:

    • Naphthalenes and Derivatives: Known for their diverse biological activities and structural versatility.
    • Terpenoids: Compounds such as limonene and menthol share similar cyclic structures and exhibit significant pharmacological effects.
    • Flavonoids: These compounds possess antioxidant properties and are structurally complex like the target compound.

    The uniqueness of (2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid lies in its specific stereochemistry and functional group arrangement which may confer unique biological properties not found in these similar compounds.

    XLogP3

    5.9

    Hydrogen Bond Acceptor Count

    5

    Hydrogen Bond Donor Count

    3

    Exact Mass

    484.31887450 g/mol

    Monoisotopic Mass

    484.31887450 g/mol

    Heavy Atom Count

    35

    Dates

    Last modified: 08-08-2024

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